

Application Note & Synthesis Protocol: 3-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

	3-
Compound Name:	(Cyclopropanesulfonamido)phenyl boronic acid
CAS No.:	1072945-67-5
Cat. No.:	B1421808

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Abstract

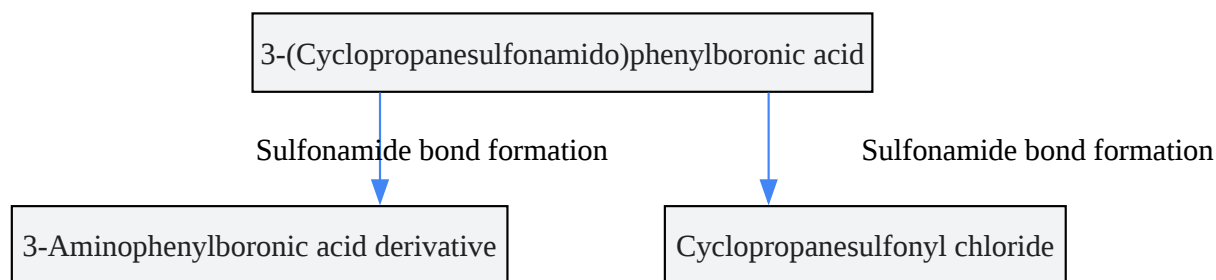
This document provides a detailed and robust protocol for the synthesis of **3-(Cyclopropanesulfonamido)phenylboronic acid**, a critical building block in contemporary drug discovery. Boronic acids and their derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.^{[1][2][3]} This particular reagent is of significant interest due to the incorporation of a cyclopropanesulfonamide moiety, a group known to enhance metabolic stability and molecular rigidity in drug candidates.^{[4][5]} This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step procedure but also the underlying chemical principles and critical quality control attributes.

Introduction: The Strategic Importance of 3-(Cyclopropanesulfonamido)phenylboronic acid

The strategic incorporation of boronic acid functionalities onto aromatic scaffolds has revolutionized the synthesis of biaryl compounds, a common motif in many marketed drugs. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, offers a powerful and versatile method for C-C bond formation with high functional group tolerance and generally mild reaction conditions.[1][3] **3-(Cyclopropanesulfonamido)phenylboronic acid** has emerged as a particularly valuable building block. The sulfonamide linker is a key pharmacophore in a wide range of therapeutic agents, while the cyclopropyl group often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced potency.[4][5][6] Its application is widespread in the synthesis of inhibitors for various enzyme classes, including kinases and proteases, in the pursuit of novel therapeutics.[7]

Retrosynthetic Analysis & Strategy

A common and effective strategy for the synthesis of this target molecule involves a two-step process. The retrosynthetic analysis reveals the key disconnection at the sulfonamide bond, simplifying the synthesis to the coupling of a commercially available aminophenylboronic acid derivative with cyclopropanesulfonyl chloride.[8]



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Caption: Retrosynthetic approach for **3-(Cyclopropanesulfonamido)phenylboronic acid**.

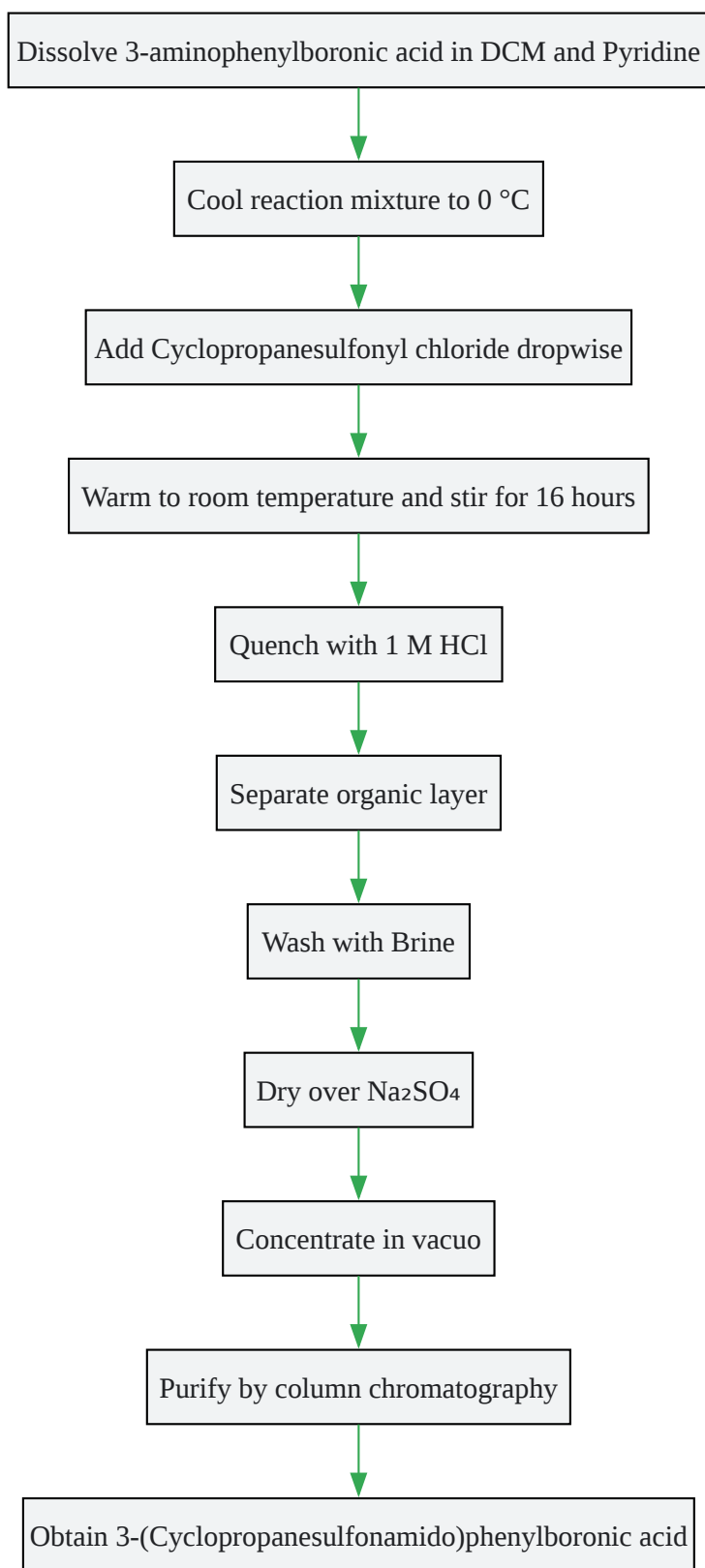
Detailed Synthesis Protocol

This protocol details the synthesis of **3-(Cyclopropanesulfonamido)phenylboronic acid** from 3-aminophenylboronic acid and cyclopropanesulfonyl chloride.

Materials and Reagents

Reagent	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Supplier (Example)
3-Aminophenylboronic acid	C ₆ H ₈ BNO ₂	136.94	30418-59-8	Sigma-Aldrich
Cyclopropanesulfonyl chloride	C ₃ H ₅ ClO ₂ S	140.59	139631-62-2	Sigma-Aldrich
Pyridine	C ₅ H ₅ N	79.10	110-86-1	Sigma-Aldrich
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	75-09-2	Sigma-Aldrich
1 M Hydrochloric acid (HCl)	HCl	36.46	7647-01-0	Sigma-Aldrich
Ethyl acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	141-78-6	Sigma-Aldrich
Brine (saturated NaCl solution)	NaCl	58.44	7647-14-5	-
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	Na ₂ SO ₄	142.04	7757-82-6	Sigma-Aldrich

Step-by-Step Procedure



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Caption: Workflow for the synthesis of **3-(Cyclopropanesulfonamido)phenylboronic acid**.

1. Reaction Setup:

- To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenylboronic acid (1.0 eq).
- Add dichloromethane (DCM, approximately 10 volumes relative to the starting material) and pyridine (2.5 eq).
- Stir the mixture at room temperature until all solids are dissolved. Expertise Note: Pyridine acts as a base to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.

2. Acylation Reaction:

- Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
- Slowly add cyclopropanesulfonyl chloride (1.2 eq) dropwise to the cooled solution over a period of 15-20 minutes. Maintaining a slow addition rate prevents the formation of undesired side products.
- Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Let the reaction stir at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up and Extraction:

- After completion of the reaction, carefully quench the reaction by adding 1 M HCl (approximately 5 volumes). This step neutralizes the excess pyridine.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl (2 x 5 volumes) and then with brine (1 x 5 volumes). The brine wash helps to remove any residual water from the organic layer.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Purification:

- The crude product is then purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. Trustworthiness Note: The choice of eluent system may need to be optimized based on the polarity of the impurities observed by TLC.
- Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield **3-(Cyclopropanesulfonamido)phenylboronic acid** as a solid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a series of analytical techniques should be employed.

Analytical Technique	Expected Results
^1H NMR (Proton Nuclear Magnetic Resonance)	The proton NMR spectrum should show characteristic peaks for the aromatic protons, the cyclopropyl protons, and the sulfonamide NH proton. The integration of these peaks should correspond to the number of protons in each environment.
LC-MS (Liquid Chromatography-Mass Spectrometry)	This technique confirms the molecular weight of the compound. A peak corresponding to the $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ ion should be observed at the expected m/z value. Purity can also be assessed by the area of the product peak relative to any impurity peaks.
Melting Point	A sharp melting point range is indicative of a pure compound.

Safety Precautions

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
- Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
- Reagent Handling:
 - Cyclopropanesulfonyl chloride: This reagent is corrosive and a lachrymator. Handle with care.[\[8\]](#)
 - Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is also toxic if inhaled or absorbed through the skin.
 - Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

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- [To cite this document: BenchChem. \[Application Note & Synthesis Protocol: 3-\(Cyclopropanesulfonamido\)phenylboronic acid\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1421808/docs#application-note-synthesis-protocol-3-cyclopropanesulfonamido-phenylboronic-acid\]](#)

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